molecular formula C21H19F3N2O4S B8463249 2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide CAS No. 353229-45-5

2,2,2-Trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide

Cat. No. B8463249
CAS RN: 353229-45-5
M. Wt: 452.4 g/mol
InChI Key: GJWZEUKWBMFOAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-MPPTS involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with 3-bromobenzyl bromide to form 3-(2-methoxyphenoxy)benzyl bromide. This intermediate is then reacted with pyridine-3-methanamine to yield the corresponding amine. Finally, the amine is treated with 2,2,2-trifluoroethanesulfonyl chloride to produce 3-MPPTS.

Industrial production methods for 3-MPPTS are not widely documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

3-MPPTS undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to the corresponding amine.

    Substitution: The aromatic rings in 3-MPPTS can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-MPPTS has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 3-MPPTS involves its binding to the metabotropic glutamate 2 receptor (mGlu2). It acts as a positive allosteric modulator, increasing the affinity of the receptor for its endogenous agonists, such as glutamate. This modulation enhances the receptor’s response to glutamate, leading to increased synaptic activity and potential therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

3-MPPTS is compared with other similar compounds, such as 4-MPPTS, 4-APPES, and CBiPES. These compounds also belong to the 3-pyridylmethylsulfonamides class and act as potentiators of mGlu2 receptors. 3-MPPTS is unique in its specific binding affinity and selectivity for mGlu2 receptors, making it a valuable tool in research and potential therapeutic applications .

Similar compounds include:

These compounds share structural similarities with 3-MPPTS but differ in their specific chemical properties and biological activities.

properties

CAS RN

353229-45-5

Molecular Formula

C21H19F3N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C21H19F3N2O4S/c1-29-19-9-2-3-10-20(19)30-18-8-4-7-17(12-18)26(14-16-6-5-11-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3

InChI Key

GJWZEUKWBMFOAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resultant N-(3-(2-methoxyphenoxy)phenyl)pyrid-3-ylmethylamine was dissolved in 2:1 1,2-dichloroethane/pyridine (6 mL) under nitrogen, cooled (5° C.), and treated with 2,2,2-trifluoroethylsulfonyl chloride (300 mg, 1.64 mmol). After one hour at 5° C., the mixture was allowed to warm to room temperature and stirred for 18 h. The product mixture was treated with anhydrous potassium carbonate (500 mg), stirred 30 min, filtered, and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel (eluted with 2:1 dichloromethane/ethyl acetate) to afford the title compound (226 mg, 50%) as a viscous pale amber oil. The hydrochloride salt was obtained by treatment of this material in methanol with ethereal HCl. 1H NMR: 8.49 (d,1H,J=4 Hz), 8.29 (s,1H), 7.60-7.65 (m,1H), 7.20-7.25 (m,2H), 7.10-7.20 (m,1H), 6.97 (d,1H,J=8 Hz), 6.90 (m,2H), 6.80-6.85 (m,2H), 6.76 (m,1H), 4.82 (s,2H), 3.70-3.85 (m,2H), 3.75 (s,3H). MS calcd. 452.4; MS (M+1) 453.3
Name
N-(3-(2-methoxyphenoxy)phenyl)pyrid-3-ylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dichloroethane pyridine
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Yield
50%

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